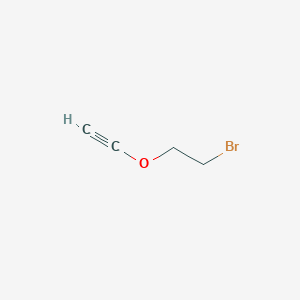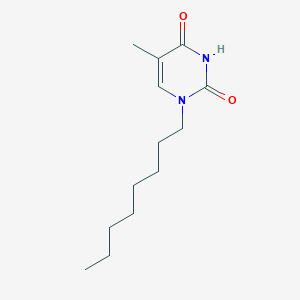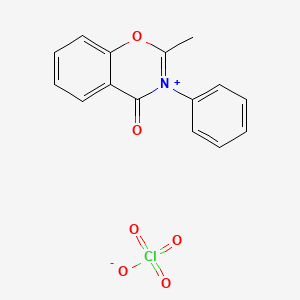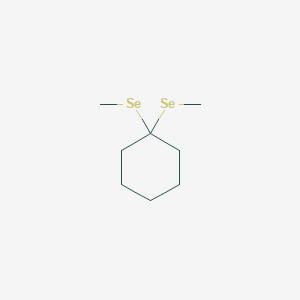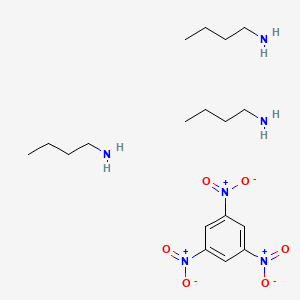
Butan-1-amine;1,3,5-trinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butan-1-amine;1,3,5-trinitrobenzene is a compound that combines an aliphatic amine (butan-1-amine) with an aromatic nitro compound (1,3,5-trinitrobenzene)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Trinitrobenzene can be synthesized through the nitration of benzene derivatives. One common method involves the nitration of methylbenzene (toluene) to form trinitrotoluene (TNT), which is then oxidized and decarboxylated to yield 1,3,5-trinitrobenzene . Butan-1-amine can be synthesized through the reduction of butan-1-nitrile or by the amination of butanol.
Industrial Production Methods
Industrial production of 1,3,5-trinitrobenzene typically involves the nitration of benzene or its derivatives under controlled conditions using nitric acid and sulfuric acid. The process requires careful handling due to the highly reactive and explosive nature of the intermediates and final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Trinitrobenzene undergoes various chemical reactions, including:
Reduction: Reduction of 1,3,5-trinitrobenzene can yield 1,3,5-triaminobenzene, a precursor to phloroglucinol.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a catalyst, or chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium methoxide or other strong nucleophiles can be used for substitution reactions.
Major Products
Reduction: 1,3,5-Triaminobenzene
Substitution: Various substituted nitrobenzenes depending on the nucleophile used.
Applications De Recherche Scientifique
1,3,5-Trinitrobenzene and its derivatives have several applications:
Chemistry: Used as intermediates in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Biology: Studied for their potential effects on biological systems, including their interactions with enzymes and other biomolecules.
Medicine: Investigated for their potential use in drug development, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 1,3,5-trinitrobenzene involves its ability to form charge-transfer complexes with electron-rich compounds. This property makes it a potent oxidizing agent, capable of undergoing redox reactions with various substrates . The nitro groups on the benzene ring play a crucial role in these reactions, facilitating electron transfer and stabilization of reaction intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Similar in structure but with a methyl group instead of an amine.
1,2,4-Trinitrobenzene: Another isomer of trinitrobenzene with different substitution patterns.
Uniqueness
Butan-1-amine;1,3,5-trinitrobenzene is unique due to the presence of both an aliphatic amine and an aromatic nitro compound in the same molecule. This combination imparts distinct chemical properties, such as enhanced reactivity and potential for forming diverse chemical products.
Propriétés
Numéro CAS |
54851-68-2 |
|---|---|
Formule moléculaire |
C18H36N6O6 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
butan-1-amine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C6H3N3O6.3C4H11N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;3*1-2-3-4-5/h1-3H;3*2-5H2,1H3 |
Clé InChI |
WVCKWDAUSGRFGC-UHFFFAOYSA-N |
SMILES canonique |
CCCCN.CCCCN.CCCCN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethyl-11H-pyrido[3,4-A]carbazole](/img/structure/B14642700.png)
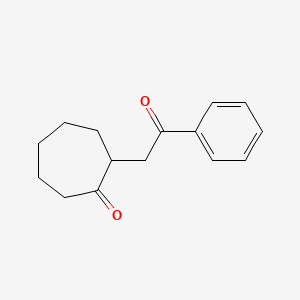
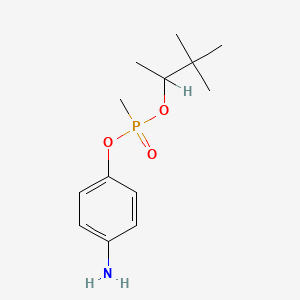
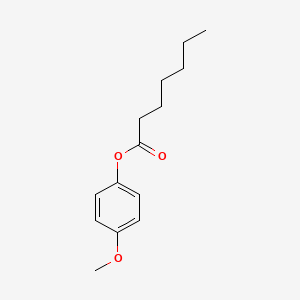


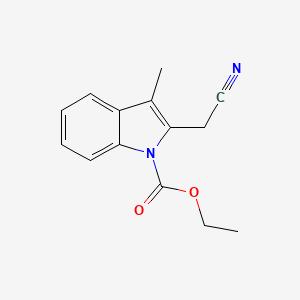
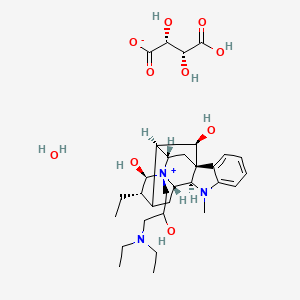
![Acetic acid, ([1,1'-biphenyl]-4-yloxy)-, butyl ester](/img/structure/B14642751.png)

